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molecular formula C14H21NO B8771122 4-Phenyl-1-piperidinepropanol

4-Phenyl-1-piperidinepropanol

Cat. No. B8771122
M. Wt: 219.32 g/mol
InChI Key: CPEMAAAOWZZLBP-UHFFFAOYSA-N
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Patent
US06211198B1

Procedure details

A suspension of 4-phenylpiperidine (3.00 g, 18.6 mmol, 1.00 equiv), 3-bromopropan-1-ol (2.12 mL, 22.3 mmol, 1.20 equiv), potassium carbonate (12.8 g, 93.0 mmol, 5.00 equiv), and potassium iodide (124 mg, 0.74 mmol, 0.04 equiv) in n-butanol (50 mL) and 1,4-dioxane (50 mL) was stirred at reflux under argon for 48 hours. The mixture was cooled to room temperature and concentrated. Water (50 mL) was added and the mixture was extracted with CH2Cl2 (4×100 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was crystallized from ethyl acetate to give 3.36 g (82%) of tan solid, which was characterized spectroscopically.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.12 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
124 mg
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:14][CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC.O1CCOCC1.[I-].[K+]>[OH:17][CH2:16][CH2:15][CH2:14][N:10]1[CH2:9][CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:12][CH2:11]1 |f:2.3.4,7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCNCC1
Name
Quantity
2.12 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
12.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
124 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with CH2Cl2 (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OCCCN1CCC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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